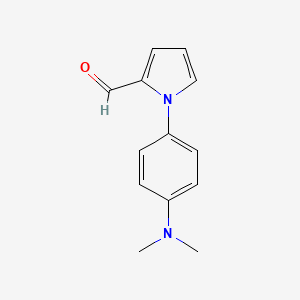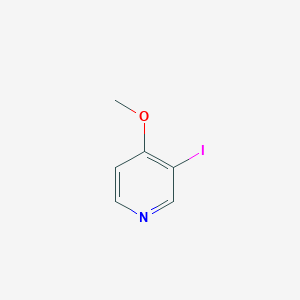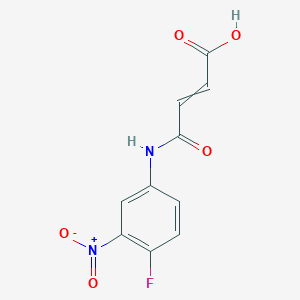![molecular formula C14H14N2O2 B1298269 Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester CAS No. 54886-82-7](/img/structure/B1298269.png)
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, also known as Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, is a type of carbamate . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides .
Mode of Action
Carbamates, including Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, inhibit the acetylcholine esterase enzyme . This enzyme catalyzes the hydrolysis of acetylcholine (Ach), a neuromediator agent . The inhibition of this enzyme results in an increase in Ach at a nerve synapse .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapse . This can affect various downstream effects, including muscle contraction and heart rate.
Pharmacokinetics
Like other carbamates, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract .
Result of Action
The accumulation of acetylcholine due to the inhibition of acetylcholinesterase can lead to overstimulation of the muscles and glands controlled by the parasympathetic nervous system . This can result in symptoms such as muscle weakness, blurred vision, and excessive salivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate. For instance, the compound may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 1-(2-naphthalenyl)ethylidene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalenyl derivatives, while reduction can produce various hydrazinecarboxylate compounds .
Scientific Research Applications
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester include:
- Methyl 2-(1-(2-naphthyl)ethylidene)-1-hydrazinecarboxylate
- Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate
- Methyl 2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl N-(1-naphthalen-2-ylethylideneamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXERAJUZOZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358674 |
Source


|
| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54886-82-7 |
Source


|
| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)




